Methylguanidine hydrochloride

Description

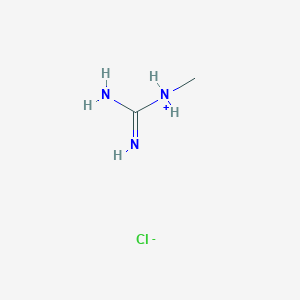

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177198 | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22661-87-6, 21770-81-0 | |

| Record name | Guanidine, methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methylguanidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Methylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine hydrochloride is a small, water-soluble organic compound that has garnered significant scientific interest due to its accumulation in biological systems under certain pathological conditions, most notably in renal failure. As a prominent uremic toxin, it is implicated in the pathophysiology of uremic syndrome, contributing to a range of systemic toxicities, including neurological complications and enhanced oxidative stress. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailing its physicochemical characteristics, its complex biological roles, and its interactions with key enzymatic pathways. Particular emphasis is placed on its impact on nitric oxide synthase activity and the induction of apoptotic signaling cascades. This document also includes detailed experimental protocols for the assessment of its biological effects and quantitative data presented for ease of comparison.

Physicochemical Properties

This compound is the hydrochloride salt of methylguanidine, a derivative of guanidine. Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 2-methylguanidine;hydrochloride | [1] |

| Synonyms | 1-Methylguanidine hydrochloride, N-Methylguanidine hydrochloride | [1] |

| CAS Number | 22661-87-6 | [2] |

| Molecular Formula | C₂H₈ClN₃ | |

| Molecular Weight | 109.56 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 121-124 °C | [2] |

| Solubility | Soluble in water (50 mg/mL) | [1][2] |

| pKa | Data not readily available in searched literature | |

| LogP | -1.3 | [4] |

| Storage Conditions | Store in a freezer (-20°C), hygroscopic | [1] |

Biological Role and Significance

Methylguanidine is an endogenous metabolite derived from protein catabolism and is also a product of putrefaction.[3] It is primarily recognized as a uremic toxin, a substance that accumulates in the body during renal failure.[4] Elevated levels of methylguanidine are associated with various symptoms of uremia, including neurological complications.[4] Beyond its role as a toxin, it also exhibits anti-inflammatory properties.[3]

Uremic Toxicity

In patients with chronic renal failure, the concentration of methylguanidine in the blood is significantly elevated. This accumulation is believed to contribute to the systemic toxicity observed in uremic syndrome.

Modulation of Nitric Oxide Synthesis

Methylguanidine is known to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. However, its inhibitory potency is considered weak, being approximately 100 times less potent than aminoguanidine, a more well-known NOS inhibitor.[5]

Induction of Oxidative Stress and Apoptosis

A key aspect of methylguanidine's toxicity is its ability to induce oxidative stress and trigger apoptosis (programmed cell death). It has been shown to enhance the production of reactive oxygen species (ROS) and induce apoptosis in various cell types.

Signaling Pathways

Methylguanidine-Induced Apoptotic Pathway

Methylguanidine triggers an intrinsic apoptotic pathway characterized by mitochondrial dysfunction. The signaling cascade involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of caspase-3, a key executioner caspase. This leads to the cleavage of cellular substrates and ultimately, cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical effects of this compound.

Determination of Methylguanidine in Biological Fluids

This protocol is adapted from a cation-exchange chromatographic method.

Materials:

-

Serum or plasma sample

-

Cation-exchange resin

-

Phosphate buffer

-

Sodium hydroxide (NaOH)

-

Sakaguchi reagent

Procedure:

-

Sample Preparation: Deproteinate the serum or plasma sample.

-

Chromatography:

-

Load the deproteinated sample onto a cation-exchange column.

-

Wash the column with phosphate buffer to elute interfering substances.

-

Elute methylguanidine from the resin using 4 M NaOH.

-

-

Quantification:

-

To a 5 ml aliquot of the eluate, add 1 ml of Sakaguchi reagent No. 1.

-

After 1 minute, add 1 ml of Sakaguchi reagent No. 2.

-

Measure the absorbance at 500 nm using a spectrophotometer.

-

Calculate the concentration of methylguanidine based on a standard curve.

-

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound treatment solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration. Include untreated control wells.

-

-

MTT Incubation:

-

Remove the treatment medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3 hours.

-

-

Solubilization:

-

Add 150 µL of the solubilization solution to each well.

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at a wavelength of 590 nm using a microplate reader.

-

Cell viability is proportional to the absorbance.

-

Measurement of Reactive Oxygen Species (Luminol-Enhanced Chemiluminescence)

This assay is used to detect the production of reactive oxygen species (ROS).

Materials:

-

Cells or cell lysate

-

Luminol solution

-

Horseradish peroxidase (HRP) (optional, for enhanced signal)

-

NADPH (as a substrate for NADPH oxidase)

-

Luminometer

Procedure:

-

Sample Preparation: Prepare a suspension of cells or a cell lysate.

-

Assay Reaction:

-

In a luminometer tube or a white-walled 96-well plate, add the cell suspension or lysate.

-

Add luminol solution. HRP can be included to enhance the signal.

-

Initiate the reaction by adding NADPH.

-

-

Measurement:

-

Immediately place the sample in a luminometer and measure the chemiluminescence signal over time.

-

The intensity of the light emitted is proportional to the rate of ROS production.

-

NADPH Oxidase Activity Assay

This protocol outlines a method to measure the activity of NADPH oxidase, a key source of cellular ROS.

Materials:

-

Cell lysate

-

Lucigenin (as a chemiluminescent probe for superoxide)

-

NADPH

-

Luminometer

Procedure:

-

Cell Lysis: Homogenize cells in an appropriate buffer and prepare a protein extract.

-

Assay:

-

In a luminometer tube, combine the cell lysate with lucigenin.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the chemiluminescence in a luminometer. The light output corresponds to superoxide production.

-

-

Control: A negative control can be performed by pre-incubating the cell lysate with an NADPH oxidase inhibitor, such as diphenyleneiodonium (DPI).[6]

Mitochondrial Membrane Potential Assay

This assay assesses mitochondrial function by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

-

Cells cultured in a 96-well plate

-

This compound treatment solution

-

Fluorescent cationic dye (e.g., TMRE or a water-soluble mitochondrial membrane potential indicator)

-

CCCP or FCCP (as a positive control for mitochondrial depolarization)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time. Include untreated and positive control (CCCP/FCCP) wells.

-

Dye Loading: Add the fluorescent dye to all wells and incubate at 37°C for 30 minutes to allow the dye to accumulate in the mitochondria of healthy cells.

-

Measurement:

-

For plate reader-based assays, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

For microscopy-based assays, visualize the cells and observe the fluorescence pattern. Healthy cells will show bright mitochondrial staining, while cells with depolarized mitochondria will have a diffuse, weaker fluorescence.

-

Conclusion

This compound is a biochemically significant molecule with a dual role as a uremic toxin and a modulator of key cellular signaling pathways. Its ability to inhibit nitric oxide synthase, induce oxidative stress, and trigger apoptosis underscores its importance in the pathophysiology of renal disease and potentially other conditions characterized by oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted biochemical properties of this compound and its impact on cellular function. Further research into the precise molecular targets and upstream signaling events modulated by this compound will be crucial for a complete understanding of its biological effects and for the development of potential therapeutic interventions.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | 22661-87-6 [chemicalbook.com]

- 3. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Methylguanidine Hydrochloride in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine (MG), a small cationic molecule, has long been recognized as a significant uremic toxin, accumulating in patients with renal failure and contributing to the complex pathophysiology of uremia. However, emerging research has unveiled a more intricate and multifaceted role for methylguanidine in various biological systems. Beyond its toxic manifestations, MG exhibits modulatory effects on key enzymatic and signaling pathways, including nitric oxide synthesis, inflammatory responses, and cellular metabolism. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of methylguanidine hydrochloride, detailing its molecular interactions, summarizing quantitative data, and outlining key experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the biological significance of methylguanidine and its potential as a therapeutic target or modulator.

Introduction

Methylguanidine is a guanidino compound structurally related to arginine and creatinine. It is endogenously produced from the non-enzymatic oxidation of creatinine and its levels are significantly elevated in chronic kidney disease, where it is considered a key uremic toxin.[1][2] The accumulation of methylguanidine has been associated with a range of pathological conditions, including neurological symptoms, cardiovascular complications, and immune dysfunction.[1] This guide delves into the specific molecular mechanisms through which methylguanidine exerts its biological effects.

Interaction with Nitric Oxide Synthase (NOS)

Methylguanidine is a known, albeit weak, inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4]

Quantitative Data: Inhibition of NOS Isoforms

Studies comparing the inhibitory effects of various guanidino compounds have demonstrated that methylguanidine is a less potent inhibitor of NOS compared to other compounds like aminoguanidine and L-NMMA. It is considered to be approximately 100 times less potent than aminoguanidine in inhibiting cytokine-induced NO formation.[5] While specific IC50 values for methylguanidine against different NOS isoforms (nNOS, eNOS, iNOS) are not consistently reported in the literature, its inhibitory action is dose-dependent.[3] One study noted a 47.6% inhibition of nitrite production at a concentration of 1000 µM.[3]

| Compound | Target | Effect | Concentration | Reference |

| Methylguanidine | Nitrite Production (surrogate for NOS activity) | 47.6% inhibition | 1000 µM | [3] |

| Methylguanidine | Cytokine-induced NO formation | ~100x less potent than aminoguanidine | Not specified | [5] |

Experimental Protocol: Nitric Oxide Synthase Activity Assay (Griess Assay)

A common method to determine NOS activity is by measuring the accumulation of nitrite, a stable oxidation product of NO, in the supernatant of cell cultures or in biological fluids using the Griess reagent.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

Procedure:

-

Sample Preparation: Cell culture supernatants or other biological samples are collected. To measure total NO production (nitrite and nitrate), nitrate in the sample must first be converted to nitrite using nitrate reductase.

-

Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.

-

Griess Reaction:

-

An equal volume of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to the samples and standards.

-

The mixture is incubated for 5-10 minutes at room temperature, protected from light.

-

An equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added.

-

The mixture is incubated for another 10 minutes at room temperature, protected from light.

-

-

Measurement: The absorbance is read at 540 nm using a microplate reader.

-

Calculation: The nitrite concentration in the samples is determined by comparison with the standard curve.

Modulation of Inflammatory Pathways

Methylguanidine has been shown to significantly modulate inflammatory responses, primarily through its inhibitory effects on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][6]

Quantitative Data: Inhibition of TNF-α Release

In vitro and in vivo studies have demonstrated the potent inhibitory effect of methylguanidine on TNF-α release.

| Experimental System | Treatment | Effect on TNF-α Release | Concentration/Dose | Reference |

| LPS-stimulated J774 macrophages (in vitro) | Methylguanidine | 73% inhibition | 1 mM | [3] |

| LPS-treated rats (in vivo) | Methylguanidine | 98.71% inhibition | 30 mg/kg, i.p. | [3] |

Experimental Protocol: Measurement of TNF-α Release

TNF-α levels in cell culture supernatants or serum are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: An ELISA uses specific antibodies to capture and detect the target protein (TNF-α). The detection is typically achieved through an enzymatic reaction that produces a colored product, and the intensity of the color is proportional to the amount of TNF-α present.

Procedure (General Outline):

-

Coating: A microplate is coated with a capture antibody specific for TNF-α.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Sample Incubation: Samples and standards containing unknown and known amounts of TNF-α, respectively, are added to the wells.

-

Detection Antibody: A detection antibody, also specific for TNF-α but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Substrate Addition: A substrate for the enzyme is added, leading to a color change.

-

Measurement: The absorbance of the colored product is measured using a microplate reader.

-

Calculation: The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Interaction with NMDA Receptors

While methylguanidine itself has not been extensively characterized as a direct ligand for N-methyl-D-aspartate (NMDA) receptors, several of its derivatives have been synthesized and shown to act as potent and selective non-competitive antagonists at the NMDA receptor ion channel site.[7]

Quantitative Data: NMDA Receptor Binding of Methylguanidine Derivatives

| Compound | Assay | Affinity (IC50/Ki) | Reference |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | [3H]MK-801 binding | IC50 = 36 nM | [7] |

| GMOM (a methylguanidine derivative) | [3H]MK-801 competition | Ki = 5.2 - 21.7 nM | [5] |

Experimental Protocol: NMDA Receptor Binding Assay ([3H]MK-801)

The binding of compounds to the ion channel of the NMDA receptor is often assessed using a radioligand binding assay with [3H]MK-801, a potent and specific channel blocker.

Principle: This assay measures the ability of a test compound to displace the radiolabeled ligand [3H]MK-801 from its binding site within the NMDA receptor channel.

Procedure:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare a crude membrane fraction containing NMDA receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of the test compound. The incubation is typically carried out in a buffer containing glutamate and glycine to ensure the receptor is in an activated state.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]MK-801, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Uremic Toxicity: Role of NADPH Oxidase and KLOTHO Gene Silencing

As a uremic toxin, methylguanidine is implicated in the generation of oxidative stress and the subsequent downstream pathological effects. A key mechanism involves the inhibition of NADPH oxidase and the epigenetic silencing of the anti-aging gene, KLOTHO.[8]

Signaling Pathway

Uremic toxins, including methylguanidine, can lead to the inhibition of NADPH oxidase (specifically the NOX4 isoform, which is abundant in the kidneys and heart).[8] This disruption in redox balance can lead to an increase in reactive oxygen species (ROS). Elevated ROS can, in turn, induce the expression and activity of DNA methyltransferases (DNMTs). These enzymes then hypermethylate the promoter region of the KLOTHO gene, leading to its transcriptional silencing.[9][10] The downregulation of Klotho protein contributes to the progression of renal damage and other age-related pathologies.[9][10]

Experimental Protocol: Cellular NADPH Oxidase Activity Assay

The activity of NADPH oxidase in cells can be measured using various probes that detect the production of superoxide or hydrogen peroxide.

Principle: A common method utilizes a fluorogenic or chemiluminescent probe that reacts with ROS to produce a detectable signal.

Procedure (using a lucigenin-based chemiluminescence assay):

-

Cell Culture and Treatment: Cells are cultured and treated with methylguanidine or other compounds of interest.

-

Cell Lysis: Cells are lysed to release the cellular components, including NADPH oxidase.

-

Reaction Setup: The cell lysate is added to a microplate well containing a reaction buffer and lucigenin.

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Measurement: The chemiluminescence produced by the reaction of lucigenin with superoxide is measured over time using a luminometer.

-

Data Analysis: The rate of chemiluminescence is proportional to the NADPH oxidase activity.

Interaction with Organic Cation Transporters

The transport and clearance of methylguanidine are mediated by organic cation transporters (OCTs). Specifically, human organic cation transporter 2 (hOCT2) plays a significant role in its renal excretion.[9]

Experimental Workflow

Inhibition of Pyruvate Kinase M2 (PKM2)

Recent studies have identified derivatives of N-methylguanidine as potent inhibitors of pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism.[11]

Quantitative Data: Inhibition of PKM2 by a Methylguanidine Derivative

| Compound | Cell Line | IC50 | Reference |

| N'-phenanthroline-substituted N-methylguanidine | A549 (NSCLC) | 3.36 µM | [11] |

| N'-phenanthroline-substituted N-methylguanidine | HCC1833 (NSCLC) | 9.20 µM | [11] |

Experimental Protocol: Pyruvate Kinase M2 Enzyme Activity Assay

The activity of PKM2 is commonly measured using a lactate dehydrogenase (LDH)-coupled assay.

Principle: The pyruvate produced by PKM2 is used by LDH to oxidize NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Procedure:

-

Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl2, KCl, ADP, phosphoenolpyruvate (PEP), NADH, and LDH.

-

Inhibitor Incubation: The enzyme (recombinant PKM2) is pre-incubated with the test compound (methylguanidine derivative).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (PEP).

-

Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The IC50 value of the inhibitor is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound, once primarily viewed through the lens of its toxicity in uremia, is now understood to be a molecule with a diverse range of biological activities. Its ability to weakly inhibit nitric oxide synthase, potently suppress inflammatory cytokine production, and, through its derivatives, antagonize NMDA receptors and inhibit pyruvate kinase M2, highlights its complex pharmacological profile. The elucidation of its role in the epigenetic silencing of the KLOTHO gene via NADPH oxidase inhibition provides a crucial link between uremic toxicity and the progression of kidney disease. This in-depth guide, by consolidating quantitative data and detailing experimental methodologies, aims to facilitate further research into the multifaceted actions of methylguanidine, paving the way for a more nuanced understanding of its role in health and disease and the potential for novel therapeutic interventions.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of Klotho expression by protein-bound uremic toxins is associated with increased DNA methyltransferase expression and DNA hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Klotho expression by protein-bound uremic toxins is associated with increased DNA methyltransferase expression and DNA hypermethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. <em>N</em>-Methylguanidine derivatives to inhibit pyruvate kinase M2 in lung cancer | BioWorld [bioworld.com]

Methylguanidine as an Endogenous Metabolite: A Technical Guide for Researchers

Abstract

Methylguanidine (MG) is an endogenous metabolite primarily derived from protein and amino acid catabolism. Historically recognized as a uremic toxin that accumulates in individuals with renal failure, MG presents a complex biochemical profile. It is synthesized principally through the non-enzymatic oxidation of creatinine by reactive oxygen species, a process exacerbated in pathological states like chronic kidney disease. While its accumulation is linked to neurotoxicity and other uremic symptoms, emerging evidence also points to paradoxical anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α) release. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted physiological and pathological roles of methylguanidine. It includes a summary of quantitative data, detailed experimental protocols for its analysis and functional assessment, and diagrams of key pathways to serve as a resource for researchers in nephrology, toxicology, and drug development.

Introduction

Methylguanidine (MG), a small, water-soluble guanidino compound, is a product of protein catabolism.[1][2][3][4] As an endogenous metabolite, it is normally present in tissues and biological fluids at low concentrations.[1][3] However, its clinical significance is most pronounced in the context of renal dysfunction, where it is identified as a key uremic toxin.[1][2][5][6] The accumulation of MG in patients with chronic renal failure is associated with a range of toxic effects, including neurological complications.[7][8]

The biological role of methylguanidine is dichotomous. While established as a toxin in uremia, it also demonstrates potential anti-inflammatory effects, capable of inhibiting key inflammatory mediators.[1][4] This guide aims to provide an in-depth technical examination of MG's role as an endogenous metabolite, focusing on its biochemical origins, its complex pathophysiological functions, and the methodologies used to study it.

Biosynthesis and Metabolism

The concentration of endogenous methylguanidine is determined by the balance between its production and elimination. Its primary biosynthetic pathway is intrinsically linked to creatinine metabolism and oxidative stress.

2.1 Primary Biosynthetic Pathway The main route for MG synthesis is the oxidation of creatinine.[9] This conversion is not believed to be enzymatic but is instead mediated by reactive oxygen species (ROS), such as hydroxyl radicals.[5][10] In conditions of high oxidative stress and elevated creatinine levels, such as chronic renal failure, the production of methylguanidine is significantly increased.[5][9] The liver is thought to be a primary site for this conversion.[11]

2.2 Alternative Sources An alternative, though less prominent, source of methylguanidine is the catabolism of post-translationally modified proteins, specifically through the breakdown of methylated arginine residues.[12]

2.3 Catabolism and Excretion In healthy individuals, methylguanidine is efficiently excreted in the urine.[9] Studies show that orally administered MG is almost entirely recovered in the urine, indicating it is not significantly metabolized further.[9] However, a specific enzyme, methylguanidinase (EC 3.5.3.16), can hydrolyze methylguanidine into methylamine and urea, providing a potential catabolic pathway.[13]

Physiological and Pathophysiological Roles

Methylguanidine's effects are concentration-dependent, transitioning from a benign metabolite at physiological levels to a significant toxin at the high concentrations seen in uremia.

3.1 Role in Uremia Methylguanidine is a well-established uremic toxin that accumulates significantly in patients with chronic renal failure (CRF).[6] Its plasma concentration in uremic patients can be more than tenfold higher than in healthy subjects and shows a significant correlation with plasma creatinine levels.[14] This accumulation is linked to uremic toxicity, particularly neurotoxicity.[8] Studies suggest MG may contribute to neurological complications like dementia by enhancing oxidative stress-induced apoptosis in glial cells.[8] Furthermore, in uremic conditions, the concentration of MG in blood cells and most tissues is 5 to 7 times higher than in serum, indicating significant intracellular sequestration.[11]

3.2 Interaction with Nitric Oxide (NO) Signaling Methylguanidine acts as a weak inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[1][15][16] It can inhibit nitrite production by activated macrophages in a dose-dependent manner, although it is substantially less potent than other guanidino compounds like aminoguanidine or asymmetric dimethylarginine (ADMA).[15] At a high concentration of 1000 µM, methylguanidine inhibited nitrite production by 47.6%.[15] This inhibition of NO synthesis may contribute to the endothelial dysfunction observed in uremia.

References

- 1. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Methylguanidine (HMDB0001522) [hmdb.ca]

- 3. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]

- 4. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. [Chronic renal failure and guanidino compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that methylguanidine is retained in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic effect of methylguanidine on hydrogen peroxide-treated rat glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Factors affecting the metabolic production of methylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Tissue and blood cell concentration of methylguanidine in rats and patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Origin, Role and Fate of the Denaturant Guanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylguanidinase - Wikipedia [en.wikipedia.org]

- 14. A selective method for determination of methylguanidine in biological fluids. Its application in normal subjects and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of guanidino and uremic compounds on nitric oxide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Methylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine, a naturally occurring metabolite, has demonstrated significant anti-inflammatory properties in various preclinical models. This technical guide provides an in-depth overview of the mechanisms underlying the anti-inflammatory effects of Methylguanidine hydrochloride. It consolidates quantitative data from key studies, details the experimental protocols used to elicit these findings, and visualizes the involved signaling pathways and experimental workflows. The primary mechanisms of action for this compound include the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the reduction of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α). Evidence also suggests potential interference with the nuclear factor-kappa B (NF-κB) signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development seeking to understand and leverage the anti-inflammatory potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Methylguanidine, a small organic cation, has emerged as a molecule of interest for its potential therapeutic effects in inflammatory conditions.[1][2] Although historically considered a uremic toxin, recent studies have elucidated its potent anti-inflammatory activities.[2][3] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a technical foundation for further research and development.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are multi-faceted, primarily involving the modulation of key enzymatic pathways and signaling cascades that drive the inflammatory response.

Inhibition of Pro-Inflammatory Enzymes

This compound has been shown to inhibit the activity of two key enzymes involved in the inflammatory process: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

-

Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of large quantities of nitric oxide (NO), a potent pro-inflammatory mediator. Methylguanidine is a known inhibitor of nitric oxide synthase.[1][3] Studies have shown that it is approximately 100 times less potent than aminoguanidine in inhibiting cytokine-induced NO formation in RINm5F cells.[4]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This compound treatment has been shown to significantly reduce the expression and activity of COX-2 in a carrageenan-induced pleurisy model in rats.[1][2]

Reduction of Pro-Inflammatory Cytokines

A critical aspect of this compound's anti-inflammatory profile is its ability to reduce the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α is a master regulator of the inflammatory response, and its inhibition is a key therapeutic strategy for many inflammatory diseases.

Interference with Inflammatory Signaling Pathways

The production of iNOS, COX-2, and TNF-α is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence of Methylguanidine's effect on the NF-κB pathway is still emerging, its ability to inhibit these downstream targets strongly suggests an upstream modulatory role. One plausible mechanism, extrapolated from studies on similar compounds that form O6-methylguanine adducts, is the attenuation of p65 DNA binding, a crucial step in NF-κB activation.[5]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Time (hours) | Paw Volume (mL, mean ± SEM) | Percentage Inhibition (%) | Reference |

| Paw Volume | Carrageenan Control | - | 1 | 1.886 ± 0.014 | - | [6] |

| 2 | 1.863 ± 0.015 | - | [6] | |||

| 3 | 1.823 ± 0.013 | - | [6] | |||

| 4 | 1.781 ± 0.013 | - | [6] | |||

| 5 | 1.758 ± 0.009 | - | [6] | |||

| Methylguanidine | 30 | 1 | 1.746 ± 0.016 | 24.9 | [1][6] | |

| 2 | 1.700 ± 0.016 | 28.5 | [1][6] | |||

| 3 | 1.641 ± 0.011 | 33.6 | [1][6] | |||

| 4 | 1.603 ± 0.005 | 36.9 | [1][6] | |||

| 5 | 1.570 ± 0.012 | 39.4 | [1][6] | |||

| Indomethacin (Standard) | 10 | 5 | - | 69.1 | [6] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Pleurisy in Rats

| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (mL, mean ± SEM) | Total Leukocyte Count (x 10^6 cells/mL, mean ± SEM) | Reference |

| Pleural Exudate & Leukocytes | Carrageenan Control | - | 2.5 ± 0.2 | 45.6 ± 3.5 | [1][7] |

| Methylguanidine | 30 | Significantly Reduced (P<0.05) | Significantly Reduced (P<0.05) | [1][2] |

Table 3: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Methylguanidine Concentration | Parameter Measured | Percentage Inhibition (%) | Reference |

| TNF-α Release | J774 Macrophages | LPS | 1 mM | TNF-α | 73 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

-

Compound Administration: this compound (30 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) one hour before carrageenan injection. A standard anti-inflammatory drug like Indomethacin (10 mg/kg, i.p.) is used as a positive control.

-

Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately after carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess inflammation in a body cavity and allows for the analysis of exudate and cellular infiltration.

-

Animals: Male Wistar rats (200-250 g) are used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Induction of Pleurisy: A skin incision is made at the level of the sixth intercostal space on the left side. The underlying muscles are dissected, and 0.2 mL of 1% (w/v) carrageenan in saline is injected into the pleural cavity.[7]

-

Compound Administration: this compound (30 mg/kg, i.p.) or vehicle is administered 1 hour before the carrageenan injection.

-

Sample Collection: At 4 hours post-carrageenan injection, the animals are euthanized. The chest cavity is opened, and the pleural exudate is collected by washing the cavity with a known volume of heparinized saline.

-

Analysis:

-

Exudate Volume: The total volume of the collected fluid is measured, and the exudate volume is calculated by subtracting the volume of the washing solution.

-

Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can also be performed after staining.

-

In Vitro TNF-α Release Assay

This assay measures the effect of a compound on the release of TNF-α from stimulated immune cells.

-

Cell Culture: Murine macrophage cell line J774 is cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 mM) for a specified period (e.g., 24 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubating for a further 4-6 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8][9][10]

iNOS Activity Assay (Griess Reagent Method)

This assay quantifies nitric oxide production by measuring its stable end product, nitrite.

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution consisting of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of sodium nitrite.

-

50 µL of the sample is added to a 96-well plate.

-

50 µL of sulfanilamide solution is added to each well and incubated for 5-10 minutes at room temperature, protected from light.

-

50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution is added to each well and incubated for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration in the samples is determined by comparison with the standard curve.[11][12][13]

COX-2 Activity Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2.

-

Reagents: A commercial COX inhibitor screening assay kit is typically used, which includes human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture containing assay buffer, heme, and COX-2 enzyme is prepared.

-

The test compound (this compound) or a known COX-2 inhibitor (e.g., celecoxib) is added to the wells.

-

The reaction is initiated by adding arachidonic acid.

-

-

Measurement: The appearance of oxidized TMPD is monitored by measuring the absorbance at 590 nm over time.[14] The percentage of COX-2 inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflows

Caption: Workflow for in vivo anti-inflammatory models.

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

This compound exhibits robust anti-inflammatory properties, primarily through the inhibition of iNOS and COX-2, and the suppression of TNF-α release. The collective evidence from in vivo and in vitro studies, as detailed in this guide, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on upstream signaling pathways like NF-κB and MAPK, and to establish its efficacy and safety in more complex disease models. This technical guide provides a solid foundation for such future investigations.

References

- 1. Effect of methylguanidine in carrageenan-induced acute inflammation in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nuclear factor-kappaB activity by temozolomide involves O6-methylguanine induced inhibition of p65 DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mpbio.com [mpbio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

The Rise of a Uremic Toxin: A Technical History of Methylguanidine

For decades, the accumulation of waste products in patients with kidney failure, a condition known as uremia, has been recognized as a source of significant toxicity. Among the myriad of compounds that build up, methylguanidine (MG) has emerged as a key player, implicated in a range of debilitating symptoms from neurological dysfunction to cardiovascular complications. This technical guide delves into the history of methylguanidine's discovery as a uremic toxin, the evolution of its detection, and the current understanding of its pathological mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of this critical area of nephrology.

A Historical Perspective: From Obscure Metabolite to Confirmed Toxin

The story of methylguanidine as a uremic toxin is one of gradual revelation, built upon decades of advancing analytical techniques and clinical observation. While the broader class of guanidino compounds was suspected of contributing to uremic toxicity for some time, the specific role of methylguanidine began to crystallize in the mid-20th century.

Early investigations in the 1960s and 1970s provided the first concrete evidence of methylguanidine's retention in patients with chronic renal failure.[1][2] These seminal studies, often relying on techniques like paper and ion-exchange chromatography, were instrumental in establishing the correlation between elevated methylguanidine levels and the uremic state.[3][4] One of the key findings from this era was the observation that methylguanidine concentrations were significantly higher in uremic patients compared to healthy individuals, laying the groundwork for its classification as a uremic toxin.[3]

Further research solidified this connection, demonstrating a link between methylguanidine and specific uremic symptoms, particularly the neurological complications often seen in patients with advanced kidney disease.[5][6] Studies pointed to methylguanidine as a potential neurotoxin, contributing to the development of uremic polyneuropathy and encephalopathy.[5][7]

The Genesis of a Toxin: Formation and Accumulation

Methylguanidine is not a direct byproduct of normal metabolism but rather is primarily formed from the non-enzymatic oxidation of creatinine, a well-known marker of kidney function.[8][9] This conversion is particularly pronounced in the presence of reactive oxygen species (ROS), highlighting the role of oxidative stress in the pathogenesis of uremia.[9] The process is thought to involve the formation of an intermediate, creatol, which is then further oxidized to yield methylguanidine.[8]

In a healthy individual, the kidneys efficiently excrete methylguanidine. However, in chronic kidney disease (CKD), the decline in glomerular filtration rate leads to its progressive accumulation in the blood and tissues.[10] This retention is a hallmark of uremia and is directly correlated with the severity of renal dysfunction.

Quantifying the Threat: Methylguanidine Levels in Health and Disease

The development of more sophisticated analytical methods, such as high-performance liquid chromatography (HPLC), has allowed for the precise quantification of methylguanidine in biological fluids.[11] These advancements have been crucial in defining the normal and pathological concentrations of this uremic toxin.

| Population | Serum/Plasma Methylguanidine Concentration (µmol/L) | Reference |

| Healthy Subjects | 4.0 | [3] |

| Uremic Patients (Conservatively-treated) | 44.4 ± 5.71 | [3] |

| Uremic Patients (Dialysis-treated) | 42.4 ± 7.87 | [3] |

Note: These values are representative and may vary between studies depending on the analytical methods used and the patient population.

Unraveling the Mechanisms of Toxicity: Key Signaling Pathways

The pathological effects of methylguanidine are multifaceted, impacting various cellular processes and signaling pathways. Three key areas of its toxicity have been extensively studied: neurotoxicity, inhibition of nitric oxide synthase, and induction of oxidative stress.

Neurotoxicity: Interference with Synaptic Transmission

Methylguanidine's neurotoxic effects are believed to stem from its ability to interfere with inhibitory neurotransmission in the central nervous system. It has been shown to inhibit the function of both γ-aminobutyric acid (GABA) type A (GABA-A) and glycine receptors.[12] This inhibition is thought to occur through a blockade of the chloride channel associated with these receptors, leading to a state of neuronal hyperexcitability that can manifest as seizures and other neurological symptoms characteristic of uremic encephalopathy.[5][12]

Endothelial Dysfunction: Inhibition of Nitric Oxide Synthase

Methylguanidine is a known inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[13] NO plays a crucial role in vasodilation, and its inhibition by methylguanidine can lead to endothelial dysfunction and hypertension, common complications in patients with CKD.

Cellular Damage: Induction of Oxidative Stress

As mentioned earlier, the formation of methylguanidine is linked to oxidative stress. In a damaging feedback loop, elevated levels of methylguanidine can, in turn, exacerbate oxidative stress. It is believed to stimulate the production of reactive oxygen species (ROS) by enzymes such as NADPH oxidase.[13] This increase in ROS can lead to widespread cellular damage, including lipid peroxidation, protein modification, and DNA damage, contributing to the systemic inflammation and tissue injury seen in uremia.

Experimental Protocols: A Glimpse into the Research

The identification and characterization of methylguanidine as a uremic toxin have relied on a variety of experimental techniques. Below are outlines of key methodologies.

Early Detection: Ion-Exchange Chromatography and Colorimetric Reaction

Objective: To separate and quantify methylguanidine from biological fluids.

Protocol Outline:

-

Sample Preparation: Deproteinization of serum or urine samples using an agent like trichloroacetic acid.

-

Ion-Exchange Chromatography:

-

The supernatant is applied to a cation-exchange chromatography column (e.g., Dowex 50).

-

The column is washed with buffers of increasing pH or ionic strength to elute different compounds.

-

Fractions are collected.

-

-

Colorimetric Detection (Sakaguchi Reaction):

-

Fractions suspected of containing guanidino compounds are mixed with α-naphthol and an oxidizing agent (e.g., sodium hypochlorite).

-

The development of a red color indicates the presence of a guanidino group.

-

The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of methylguanidine.

-

Modern Quantification: High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-sensitivity and high-specificity quantification of methylguanidine.

Protocol Outline:

-

Sample Preparation:

-

Deproteinization of plasma or serum.

-

Derivatization of methylguanidine with a fluorescent tag (e.g., reaction with ninhydrin or other reagents) to enhance detection.

-

-

HPLC Analysis:

-

The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

-

A specific mobile phase gradient is used to separate methylguanidine from other sample components.

-

-

Detection:

-

A fluorescence or UV detector is used to detect the derivatized methylguanidine as it elutes from the column.

-

The peak area is proportional to the concentration of methylguanidine in the sample, which is determined by comparison to a standard curve.

-

Conclusion and Future Directions

The journey of methylguanidine from a chemical curiosity to a recognized uremic toxin underscores the importance of persistent scientific inquiry and technological advancement. While significant progress has been made in understanding its origins and pathological effects, many questions remain. Future research will likely focus on developing more targeted therapies to reduce methylguanidine production or enhance its removal, thereby mitigating its toxic impact on patients with chronic kidney disease. Furthermore, a deeper understanding of the intricate signaling pathways it disrupts will be crucial for the development of novel interventions to combat the debilitating consequences of uremia. The continued investigation of methylguanidine and other uremic toxins holds the promise of improving the quality of life and long-term outcomes for millions of individuals affected by kidney failure worldwide.

References

- 1. Uremic intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. A selective method for determination of methylguanidine in biological fluids. Its application in normal subjects and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of methylguanidine in serum and urine from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry and neurotoxicology of guanidino compounds. History and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. Production of uremic toxin methylguanidine from creatinine via creatol on activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Chronic renal failure and guanidino compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Searching for Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylguanidine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methylguanidine hydrochloride powder. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations to support laboratory work and drug discovery initiatives.

Chemical Identity and Structure

This compound is the salt form of methylguanidine, an endogenous metabolite.[1][2] It is a key building block in organic synthesis, particularly in the creation of biaryl derivatives that have been evaluated as BACE1 inhibitors.[3][4]

Molecular Structure:

Caption: Chemical structure of this compound.

Physical Properties

This compound is a white to off-white crystalline powder.[5][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3][7]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₈ClN₃ | [3] |

| Molecular Weight | 109.56 g/mol | [1][2][8] |

| CAS Number | 22661-87-6 | [3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 121-124 °C | [6] |

| Solubility | Soluble in water (50 mg/mL) | [3][4][6] |

| Soluble in DMSO (55 mg/mL) | [2] | |

| Slightly soluble in Methanol | [6] | |

| Hygroscopicity | Hygroscopic | [3][7] |

Chemical Properties and Reactivity

This compound is a stable compound under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[7]

| Property | Description | Source(s) |

| Stability | Stable, but hygroscopic. | [6][7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, acid chlorides. | [7] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl). | [7] |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Grind a small amount of the this compound powder to a fine consistency using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point (around 110 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting). The melting range for this compound is reported as 121-124 °C.[6]

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Beakers or test tubes

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

Procedure (for Water Solubility):

-

Weigh out a precise amount of this compound powder (e.g., 50 mg) using an analytical balance.

-

Transfer the powder to a volumetric flask or a beaker containing a known volume of deionized water (e.g., 1 mL).

-

Stir the mixture using a magnetic stirrer or agitate using a vortex mixer until the solid is completely dissolved.

-

Observe the solution for clarity and color. A clear, colorless to light yellow solution should be formed.[3][6]

-

If the solid dissolves completely, the solubility is at least the concentration tested (e.g., 50 mg/mL). The process can be repeated with increasing amounts of solute until saturation is reached to determine the exact solubility.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum is typically run in a deuterated solvent such as D₂O.[9]

Expected ¹H NMR Peaks (in D₂O):

-

A singlet corresponding to the methyl (CH₃) protons.

-

Broad signals corresponding to the amine (NH₂) and imine (NH) protons, which may exchange with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum is often obtained using a KBr disc method.[10]

Expected IR Absorption Bands:

-

N-H stretching vibrations (amine and imine groups) in the region of 3100-3500 cm⁻¹.

-

C=N stretching vibration around 1650 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-N stretching vibrations in the region of 1200-1350 cm⁻¹.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[3][11] It may also cause respiratory irritation.[11]

Precautionary Measures:

-

Wash hands thoroughly after handling.[7]

-

Wear protective gloves, clothing, eye, and face protection.[7]

-

Avoid breathing dust.[11]

-

Use only in a well-ventilated area.[11]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3][7]

-

Due to its hygroscopic nature, it should be stored away from moisture.[3][7]

-

For long-term stability, storage in a freezer at -20°C is recommended.[3][6]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new batch of this compound powder.

Caption: Workflow for the characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Methylguanidine 98 21770-81-0 [sigmaaldrich.com]

- 5. CAS 21770-81-0: 1-Methylguanidine hydrochloride [cymitquimica.com]

- 6. This compound | 22661-87-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. 1-Methylguanidine hydrochloride(21770-81-0) 1H NMR [m.chemicalbook.com]

- 10. Guanidine, 1,3-diphenyl-, hydrochloride [webbook.nist.gov]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to Methylguanidine Hydrochloride for Researchers and Drug Development Professionals

Central Index:

-

CAS Number: 21770-81-0

-

Molecular Formula: C₂H₈ClN₃

-

Molecular Weight: 109.56 g/mol

-

Synonyms: N-Methylguanidine HCl, 1-Methylguanidine hydrochloride

Molecular Structure:

SMILES: C(N)N(C)C(=[NH2+])N.[Cl-]

Physicochemical Properties

Methylguanidine hydrochloride is a white to off-white, hygroscopic crystalline solid. It is highly soluble in water. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 21770-81-0 | |

| Alternate CAS | 22661-87-6 | [1] |

| Molecular Formula | C₂H₈ClN₃ | |

| Molecular Weight | 109.56 g/mol | |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water (50 mg/mL) | [1] |

| SMILES | CN=C(N)N.Cl | |

| InChI Key | VJQCNCOGZPSOQZ-UHFFFAOYSA-N |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of dicyandiamide with methylammonium chloride. This reaction typically proceeds at elevated temperatures and can provide near-quantitative yields of the desired product.

Experimental Protocol: Synthesis from Dicyandiamide and Methylammonium Chloride

This protocol is adapted from the method described by Werner and Bell (1922).

Materials:

-

Dicyandiamide

-

Methylammonium chloride

-

Glycerol bath

-

Reaction tube with a stirrer and thermometer

-

Ethanol (for extraction)

Procedure:

-

An intimate mixture of dicyandiamide and methylammonium chloride (in a 1:2 molar ratio) is prepared.

-

The mixture is placed in a reaction tube and heated in a glycerol bath.

-

The temperature is gradually raised to and maintained at 120-130°C, with constant stirring, until the reaction mixture fuses and the reaction is complete (typically several hours).

-

After cooling, the solid product is crushed.

-

The crushed solid is extracted with hot ethanol to dissolve the this compound, leaving behind any unreacted starting materials or byproducts.

-

The ethanolic solution is filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from ethanol.

Yield: This method has been reported to produce practically quantitative yields of this compound.[2]

Quantitative Analysis

Accurate quantification of methylguanidine is crucial, particularly in biological matrices. High-performance liquid chromatography (HPLC) is a widely used and sensitive method for this purpose.

Experimental Protocol: HPLC-Fluorescence Detection of Methylguanidine

This protocol is based on the method developed by Yamamoto et al. (1979) for the analysis of methylguanidine in physiological fluids.

Instrumentation:

-

High-performance liquid chromatograph

-

Cation-exchange column (e.g., 6 x 0.23 cm)

-

Fluorometer

-

Reagent pump for post-column derivatization

Reagents:

-

Mobile Phase: 0.5 M Sodium hydroxide solution

-

Derivatization Reagent: 9,10-Phenanthrenequinone solution

-

This compound standard solutions

Procedure:

-

Sample Preparation: Biological samples (e.g., serum, cerebrospinal fluid) are deproteinized, typically by adding an equal volume of 10% trichloroacetic acid, followed by centrifugation. The supernatant is collected for analysis.

-

Chromatographic Separation:

-

An aliquot of the prepared sample or standard is injected onto the cation-exchange column.

-

Isocratic elution is performed with 0.5 M sodium hydroxide at a constant flow rate.

-

-

Post-Column Derivatization:

-

The column effluent is mixed with the 9,10-phenanthrenequinone solution delivered by a reagent pump.

-

The reaction produces a highly fluorescent derivative of methylguanidine.

-

-

Detection:

-

The fluorescent derivative is detected by a fluorometer with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak areas of the methylguanidine standards against their concentrations.

-

The concentration of methylguanidine in the samples is determined by interpolating their peak areas on the calibration curve.

-

Performance: This method demonstrates high sensitivity, allowing for the detection of sub-nanomole levels of methylguanidine.[3]

Biological Activities and Applications in Drug Development

Methylguanidine exhibits a range of biological activities, making it a molecule of interest for researchers in various fields, from toxicology to drug discovery.

Inhibition of Enzymes

N-Methylguanidine has been reported to inhibit the metabolism of certain hepatic drugs mediated by cytochrome P450 enzymes in human liver microsomes and hepatocytes.[1] Specific IC50 values for individual CYP isoforms are not well-documented in publicly available literature, and further research is needed to quantify its inhibitory potency against specific CYPs such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Anti-inflammatory Effects

Methylguanidine has demonstrated significant anti-inflammatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and the release of tumor necrosis factor-alpha (TNF-α).

Methylguanidine is an inhibitor of iNOS, an enzyme involved in the production of nitric oxide (NO), a key mediator in inflammatory processes. However, it is considered a less potent inhibitor of iNOS compared to other guanidino compounds like aminoguanidine.[4]

Caption: Inhibition of the iNOS pathway by methylguanidine.

Methylguanidine significantly inhibits the release of TNF-α, a pro-inflammatory cytokine. Studies have shown that in lipopolysaccharide (LPS)-stimulated macrophages, methylguanidine can inhibit TNF-α release by over 70%.[5]

Caption: Inhibition of LPS-induced TNF-α release by methylguanidine.

Role in Uremia

Methylguanidine is a known uremic toxin, accumulating in the body during renal failure. Its presence is associated with some of the clinical manifestations of uremia.

Application in the Synthesis of BACE1 Inhibitors

This compound serves as a key building block in the synthesis of various pharmaceutical compounds, including inhibitors of beta-secretase 1 (BACE1). BACE1 is a prime therapeutic target in Alzheimer's disease research. While specific protocols are often proprietary, the general strategy involves incorporating the methylguanidino moiety into a larger molecular scaffold designed to interact with the active site of the BACE1 enzyme.

Conclusion

This compound is a versatile compound with a rich history in chemical synthesis and a growing profile of biological activities. Its role as an enzyme inhibitor and an anti-inflammatory agent presents opportunities for further investigation and potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of its synthesis, analytical methods, and biological effects is essential for harnessing its potential.

References

- 1. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]